molecular formula C14H11NO B3261290 2-phenyl-1H-indol-5-ol CAS No. 3419-00-9

2-phenyl-1H-indol-5-ol

Cat. No.: B3261290
CAS No.: 3419-00-9
M. Wt: 209.24 g/mol
InChI Key: RAEPNARTKQGOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-1H-indol-5-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The structure of this compound consists of an indole ring system with a phenyl group at the 2-position and a hydroxyl group at the 5-position.

Chemical Reactions Analysis

2-phenyl-1H-indol-5-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include titanium(III) chloride for reduction, palladium catalysts for cyclization, and various electrophiles for substitution reactions. Major products formed from these reactions include substituted indoles and ketones.

Scientific Research Applications

Mechanism of Action

The biological activities of 2-phenyl-1H-indol-5-ol are attributed to its ability to interact with multiple molecular targets and pathways. For example, indole derivatives can bind to receptors with high affinity, modulating their activity and leading to therapeutic effects. The exact mechanism of action varies depending on the specific derivative and the target receptor.

Comparison with Similar Compounds

2-phenyl-1H-indol-5-ol can be compared with other indole derivatives such as 2-phenylindole, 5-hydroxyindole, and 3-phenylindole. While these compounds share the indole ring system, their substitution patterns and functional groups differ, leading to variations in their biological activities and chemical reactivity. For instance, 2-phenylindole is known for its role as a selective estrogen receptor modulator, while 5-hydroxyindole is a key intermediate in the biosynthesis of serotonin

Properties

IUPAC Name

2-phenyl-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10/h1-9,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEPNARTKQGOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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